molecular formula C14H16ClF3O2 B7990490 1-(3-Chloro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone

1-(3-Chloro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B7990490
M. Wt: 308.72 g/mol
InChI Key: HQBCMYNVYDMOOY-UHFFFAOYSA-N
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Description

3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C14H16ClF3O2 It is characterized by the presence of a chloro group, a hexyloxy group, and a trifluoromethyl group attached to an acetophenone core

Preparation Methods

The synthesis of 3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxyacetophenone and 1-bromohexane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases, oxidizing agents, and reducing agents, with reaction conditions tailored to achieve the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of functionalized derivatives.

Scientific Research Applications

3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The presence of the chloro, hexyloxy, and trifluoromethyl groups influences its reactivity and binding affinity, allowing it to modulate various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone can be compared with similar compounds such as:

    3’-Chloro-4’-methoxy-2,2,2-trifluoroacetophenone: This compound has a methoxy group instead of a hexyloxy group, leading to differences in reactivity and applications.

    4’-n-Hexyloxy-2,2,2-trifluoroacetophenone:

    3’-Chloro-4’-n-hexyloxyacetophenone: Does not contain the trifluoromethyl group, affecting its overall chemical behavior and applications.

These comparisons highlight the uniqueness of 3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone and its potential advantages in various research and industrial contexts.

Properties

IUPAC Name

1-(3-chloro-4-hexoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O2/c1-2-3-4-5-8-20-12-7-6-10(9-11(12)15)13(19)14(16,17)18/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBCMYNVYDMOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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